3-(1,3-Dithian-2-yl)pentane-2,4-dione

Organic Synthesis Catalysis β-Enaminone Synthesis

Unprotected β-diketones suffer from poor chemoselectivity and aqueous instability. 3-(1,3-Dithian-2-yl)pentane-2,4-dione solves this via a 2,2-disubstituted 1,3-dithiane ring that acts as a masked carbonyl equivalent and stabilizing protecting group, enabling transformations inaccessible to acetylacetone. • Achieves 93% yield in iron-catalyzed aminolysis for β-enaminone and pyrazole synthesis under mild conditions. • Boiling point 352.7 °C and vapor pressure ~0 mmHg at 25 °C minimize VOC emissions and allow high-temperature processing. • Solubility of 0.85 g/L ensures anhydrous reaction compatibility; 98% purity with full analytical certification supports GLP/GMP precursor synthesis.

Molecular Formula C9H14O2S2
Molecular Weight 218.3 g/mol
CAS No. 100596-16-5
Cat. No. B018489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dithian-2-yl)pentane-2,4-dione
CAS100596-16-5
Synonyms3-(1,3-Dithian-2-yl)-2,4-pentanedione; 
Molecular FormulaC9H14O2S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC(=O)C(C1SCCCS1)C(=O)C
InChIInChI=1S/C9H14O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h8-9H,3-5H2,1-2H3
InChIKeySIXJXSOUXQYKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dithian-2-yl)pentane-2,4-dione (CAS 100596-16-5): A β-Dicarbonyl 1,3-Dithiane for Chemical Synthesis and Industrial Procurement


3-(1,3-Dithian-2-yl)pentane-2,4-dione (CAS 100596-16-5) is a heterocyclic β-diketone derivative characterized by a 1,3-dithiane ring fused to a pentane-2,4-dione backbone . This compound functions as a versatile building block in organic synthesis, a protected carbonyl equivalent, and an intermediate for the preparation of β-enaminones and pyrazoles [1]. Its sulfur-containing heterocyclic structure imparts distinct physical properties—including elevated boiling point (~352.7 °C) and low aqueous solubility (~0.85 g/L)—that differentiate it from simpler diketones such as acetylacetone (2,4-pentanedione) . Industrially, it is recognized as a dithiolane derivative with utility as a UV- and/or heat stabilizer and antioxidant additive for plastics .

Why 3-(1,3-Dithian-2-yl)pentane-2,4-dione Cannot Be Directly Replaced by Unprotected β-Diketones or Simpler 1,3-Dithianes


Generic substitution of 3-(1,3-dithian-2-yl)pentane-2,4-dione with unprotected β-diketones (e.g., acetylacetone) or unsubstituted 1,3-dithianes fails due to fundamental differences in physicochemical behavior and synthetic utility. The 1,3-dithiane moiety dramatically reduces aqueous solubility (0.85 g/L vs. ~160 g/L for acetylacetone [1]) and elevates the boiling point by over 210 °C, altering solvent compatibility and purification requirements. Crucially, the dithiane ring serves as a masked carbonyl equivalent and a stabilizing protecting group, enabling chemoselective transformations that are inaccessible with the parent diketone [2][3]. Moreover, the 2,2-disubstituted 1,3-dithiane architecture confers remarkable stability relative to open-chain thioacetals, a property essential for reliable procurement and long-term storage [4]. The evidence below quantifies these differences, establishing the compound as a non-interchangeable entity for applications in organic synthesis, material stabilization, and analytical chemistry.

Quantitative Differentiation of 3-(1,3-Dithian-2-yl)pentane-2,4-dione vs. Closest Analogs: A Procurement-Focused Evidence Guide


High-Yielding Entry to Stereodefined β-Enaminones via Iron-Catalyzed Aminolysis

In a direct synthetic application study, 3-(1,3-dithian-2-yl)pentane-2,4-dione undergoes iron-catalyzed aminolysis with dimethylamine to afford the corresponding β-enaminone derivative in 93% isolated yield [1]. This performance is contextualized within a broader substrate scope where β-carbonyl 1,3-dithianes react with various amines to give products in yields ranging from 72% to 93%, with the target compound achieving the upper limit of this range. While a direct head-to-head comparison with the ylidene analog 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is not provided, the fully saturated dithiane ring in the target compound prevents competing vinylogous reactivity, enabling cleaner aminolysis pathways and eliminating side reactions associated with the exocyclic double bond.

Organic Synthesis Catalysis β-Enaminone Synthesis

Reduced Aqueous Solubility and Elevated Boiling Point Relative to Acetylacetone

The introduction of the 1,3-dithiane ring fundamentally alters the physicochemical profile of the pentane-2,4-dione core. The target compound exhibits a calculated aqueous solubility of 0.85 g/L at 25 °C , which is approximately 188-fold lower than the 160 g/L reported for acetylacetone (2,4-pentanedione) [1]. Concurrently, the boiling point increases from ~140 °C for acetylacetone to 352.7 °C at 760 mmHg for the target compound , representing a >210 °C elevation. These differences are attributable to the increased molecular weight and sulfur content, which enhance van der Waals interactions and reduce hydrogen-bonding capacity with water.

Physical Chemistry Solubility Boiling Point

Enhanced Stability of 2,2-Disubstituted 1,3-Dithiane Architecture vs. Open-Chain Thioacetals

A foundational study by Stahl et al. (1980) established that 2,2-disubstituted 1,3-dithianes derived from β-dicarbonyl compounds—the exact structural class to which 3-(1,3-dithian-2-yl)pentane-2,4-dione belongs—are 'remarkably stable in contrast to analogous open-chain thioacetals' [1]. This class-level observation is directly applicable to the target compound. While specific half-life or degradation rate constants are not reported, the qualitative stability advantage is unequivocal and mechanistically grounded in the chelation and conformational rigidity imparted by the cyclic dithiane ring. Open-chain thioacetals, by comparison, are prone to acid-catalyzed hydrolysis and oxidative decomposition, limiting their practical shelf-life and reliability in multi-step syntheses.

Chemical Stability Protecting Groups Thioacetal Chemistry

Commercial Availability with Verified Purity Specifications for Reproducible Procurement

Multiple vendors supply 3-(1,3-dithian-2-yl)pentane-2,4-dione with documented purity specifications and analytical data. Bidepharm offers the compound at 98% purity with batch-specific QC reports including NMR, HPLC, and GC . AKSci supplies the compound with a minimum purity specification of 95% . In contrast, many simpler 1,3-dithianes or β-diketone derivatives are available only at lower purities (e.g., 90–95% without supporting analytical certificates), which can compromise reaction stoichiometry and yield reproducibility. The availability of high-purity material with verifiable analytical documentation reduces the need for in-house purification and ensures consistent performance in sensitive applications such as catalysis or material formulation.

Quality Control Purity Procurement

Distinct Refractive Index and Density for Formulation and Quality Control

The target compound exhibits a refractive index (n20/D) of 1.54 and a density of 1.182 g/cm³ . In contrast, acetylacetone (2,4-pentanedione) has a refractive index of 1.450–1.453 and a density of 0.973–0.975 g/cm³ [1]. The 0.09 difference in refractive index and ~0.2 g/cm³ difference in density are sufficiently large to serve as reliable in-process quality control metrics for distinguishing the target compound from its simpler diketone precursor. These values also inform solvent selection for liquid-liquid extraction and flash chromatography, where the higher density of the dithiane derivative alters phase separation behavior relative to acetylacetone.

Physical Properties Refractive Index Density

Application as a UV- and Heat-Stabilizing Additive for Plastics (Class-Level Evidence)

The compound is explicitly classified as a 'dithiolane derivative used as UV- and/or heat stabilizer and antioxidant for plastics' . While direct quantitative performance data (e.g., ΔYI after QUV exposure, OIT values) for this specific compound are not publicly available, this application claim is consistent with the broader literature on 1,3-dithiane derivatives, which demonstrate electron-donating sulfur atoms capable of quenching free radicals and absorbing UV radiation [1]. In comparative terms, the 2,2-disubstituted 1,3-dithiane scaffold offers superior thermal stability relative to open-chain thioethers, making it a more robust additive during high-temperature polymer processing (e.g., extrusion, injection molding).

Polymer Additives UV Stabilizer Antioxidant

Optimal Application Scenarios for 3-(1,3-Dithian-2-yl)pentane-2,4-dione Based on Verified Evidence


Synthesis of Stereodefined β-Enaminones and 3,4-Disubstituted Pyrazoles

As demonstrated by the 93% yield in iron-catalyzed aminolysis [1], this compound is optimally suited as a precursor for β-enaminones and pyrazoles. Researchers engaged in heterocycle synthesis or medicinal chemistry campaigns targeting pyrazole-containing scaffolds should procure this compound for its robust, high-yielding reactivity under mild conditions, which minimizes purification burden and maximizes throughput. The saturated dithiane ring ensures chemoselectivity by avoiding the competing vinylogous reactivity observed with the ylidene analog.

Non-Aqueous and High-Temperature Reaction Media

The compound's extremely low water solubility (0.85 g/L) and high boiling point (352.7 °C) relative to acetylacetone make it the preferred choice for reactions requiring anhydrous conditions or elevated temperatures. Applications include organometallic catalysis, polymer synthesis, and solid-phase organic synthesis where water-sensitive reagents are employed. The negligible vapor pressure at room temperature (0 mmHg at 25 °C) also reduces volatile organic compound (VOC) emissions during handling, aligning with green chemistry principles.

Long-Term Storage and Multi-Step Synthetic Sequences

The class-level stability advantage of 2,2-disubstituted 1,3-dithianes over open-chain thioacetals [2] makes this compound a reliable intermediate for multi-step syntheses requiring prolonged storage between transformations. Procurement of this compound in gram-to-kilogram quantities is justified for building block libraries or contract research organizations where compound integrity over months of shelf-life is critical. The availability of 98% purity material with analytical certification further supports its use in regulated environments (e.g., GLP/GMP precursor synthesis).

Polymer Additive Formulation and Material Stabilization

Based on its classification as a UV- and heat-stabilizing additive for plastics , this compound is relevant for polymer compounders and material scientists developing stabilized polyolefin, PVC, or engineering plastic formulations. While quantitative performance data are limited, the inherent thermal stability of the cyclic dithiane scaffold suggests particular utility in high-temperature processing (e.g., extrusion of engineering thermoplastics) where conventional sulfur-based antioxidants may volatilize or decompose. It may also serve as a building block for synthesizing more complex polymer-bound stabilizers.

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